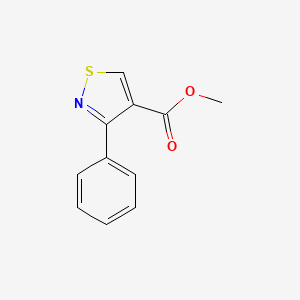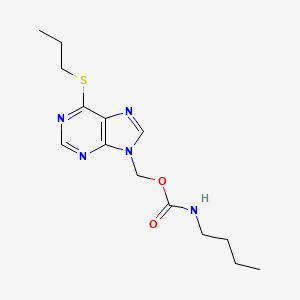
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a purine base with a propylsulfanyl group at the 6-position and a butylcarbamate group attached to the methyl group at the 9-position. These modifications confer distinct chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the butylcarbamate group to the methyl group at the 9-position using carbamate formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .
化学反応の分析
Types of Reactions
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the purine base, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .
類似化合物との比較
Similar Compounds
- (6-methoxy-2-naphthyl)propanamide derivatives
- Indole derivatives
- Furfurals and their derivatives
Uniqueness
Compared to these similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate stands out due to its unique combination of a purine base with a propylsulfanyl group and a butylcarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
14133-17-6 |
|---|---|
分子式 |
C14H21N5O2S |
分子量 |
323.42 g/mol |
IUPAC名 |
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate |
InChI |
InChI=1S/C14H21N5O2S/c1-3-5-6-15-14(20)21-10-19-9-18-11-12(19)16-8-17-13(11)22-7-4-2/h8-9H,3-7,10H2,1-2H3,(H,15,20) |
InChIキー |
ONBGMWLHMNYGKS-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)OCN1C=NC2=C1N=CN=C2SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
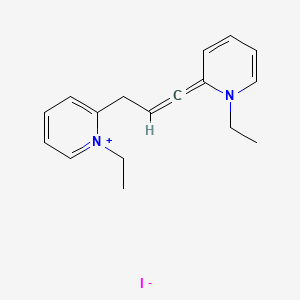
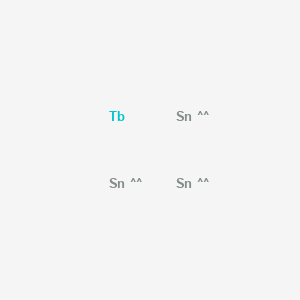
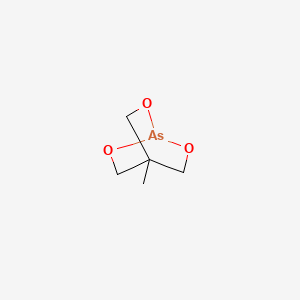
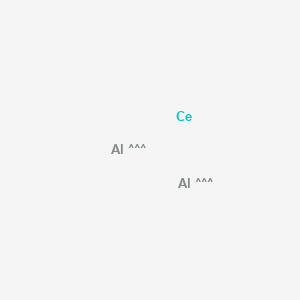
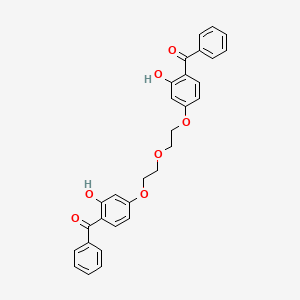
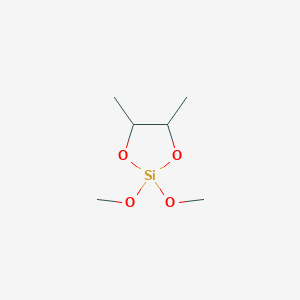


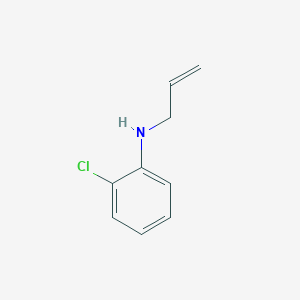
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)


